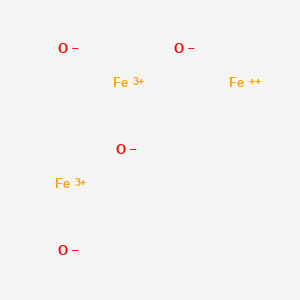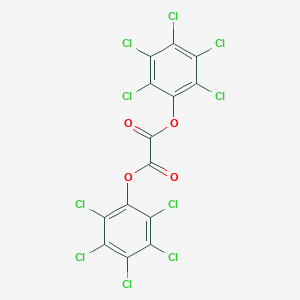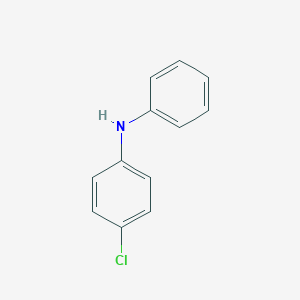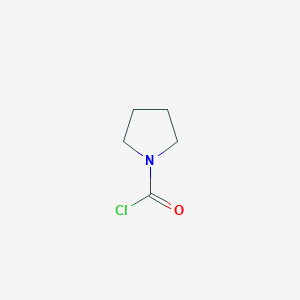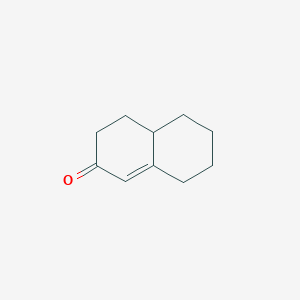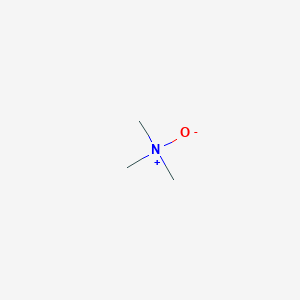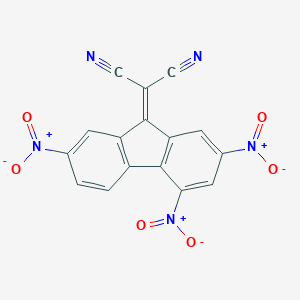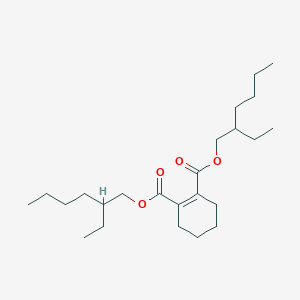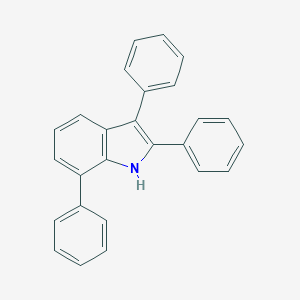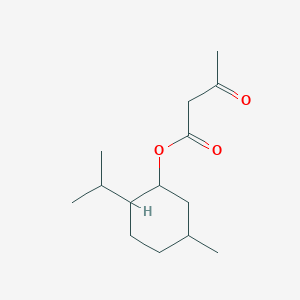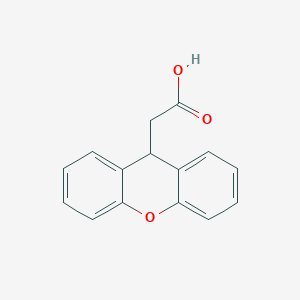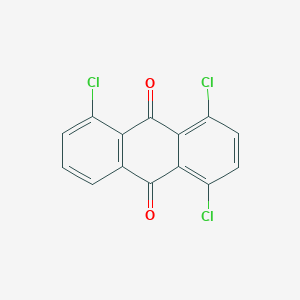
1,4,5-Trichloroanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5-Trichloroanthraquinone (TCAQ) is a synthetic organic compound that belongs to the family of anthraquinone derivatives. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. TCAQ is widely used as an oxidizing agent, a dye intermediate, and a catalyst in organic reactions. In
科学的研究の応用
1,4,5-Trichloroanthraquinone has been extensively studied for its potential applications in various fields, including organic chemistry, materials science, and medicine. In organic chemistry, 1,4,5-Trichloroanthraquinone is used as an oxidizing agent for the conversion of alcohols to carbonyl compounds. It is also used as a dye intermediate in the production of various dyes. In materials science, 1,4,5-Trichloroanthraquinone is used as a catalyst for the synthesis of graphene oxide and carbon nanotubes. In medicine, 1,4,5-Trichloroanthraquinone has been studied for its potential as an anticancer agent.
作用機序
The mechanism of action of 1,4,5-Trichloroanthraquinone is not fully understood. However, it is believed that 1,4,5-Trichloroanthraquinone acts as an oxidizing agent by accepting electrons from other molecules. This process leads to the formation of free radicals, which can cause damage to cells and tissues. 1,4,5-Trichloroanthraquinone has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
生化学的および生理学的効果
1,4,5-Trichloroanthraquinone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,4,5-Trichloroanthraquinone can induce oxidative stress and DNA damage in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1,4,5-Trichloroanthraquinone can cause liver damage and renal dysfunction in rats.
実験室実験の利点と制限
1,4,5-Trichloroanthraquinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It is also readily available and relatively inexpensive. However, 1,4,5-Trichloroanthraquinone has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. It can also cause damage to cells and tissues, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of 1,4,5-Trichloroanthraquinone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 1,4,5-Trichloroanthraquinone, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the use of 1,4,5-Trichloroanthraquinone in the production of graphene oxide and carbon nanotubes could have significant implications for the field of materials science.
合成法
1,4,5-Trichloroanthraquinone can be synthesized using a variety of methods, including the oxidation of anthraquinone with chlorine gas, the reaction of anthraquinone with chlorosulfonic acid, and the reaction of anthraquinone with sulfuryl chloride. The most common method for synthesizing 1,4,5-Trichloroanthraquinone involves the reaction of anthraquinone with chlorine gas in the presence of a catalyst, such as iron or aluminum chloride. This method yields high purity 1,4,5-Trichloroanthraquinone with a yield of up to 90%.
特性
CAS番号 |
1594-64-5 |
|---|---|
製品名 |
1,4,5-Trichloroanthraquinone |
分子式 |
C14H5Cl3O2 |
分子量 |
311.5 g/mol |
IUPAC名 |
1,4,5-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |
InChIキー |
ISPZGSLKFNLVQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
同義語 |
1,4,5-Trichloro-9,10-antracenedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



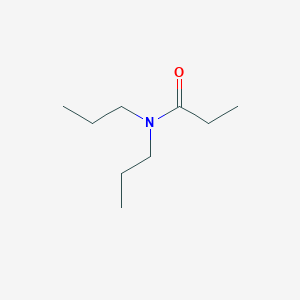
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
